Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a 4-fluoro-3-nitrophenyl substituent linked via a thioether bridge to the pyrimidine core. The compound’s structure includes a 2-oxo-1,2-dihydropyrimidine backbone, an ethyl ester at position 5, and a methyl group at position 4.
Properties
CAS No. |
899727-23-2 |
|---|---|
Molecular Formula |
C16H15FN4O6S |
Molecular Weight |
410.38 |
IUPAC Name |
ethyl 4-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15FN4O6S/c1-3-27-15(23)13-8(2)18-16(24)20-14(13)28-7-12(22)19-9-4-5-10(17)11(6-9)21(25)26/h4-6H,3,7H2,1-2H3,(H,19,22)(H,18,20,24) |
InChI Key |
DRZZWPIVLQRQNS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS No. 69066-09-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and antiviral activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 256.19 g/mol. The structure features a pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives. This compound has shown promising activity against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Significant | |
| Bacillus subtilis | Significant |
The presence of the nitro group at the para position on the phenyl ring enhances antibacterial activity by disrupting bacterial cell wall synthesis.
Antitumor Activity
Pyrimidine derivatives are also explored for their antitumor properties. The compound's structure suggests potential inhibition of tumor cell proliferation, particularly in human cancer cell lines. Studies indicate that modifications in the substituents can significantly alter the antitumor efficacy:
The SAR analysis reveals that the introduction of electron-withdrawing groups like nitro enhances cytotoxicity against these cancer cells.
Antiviral Activity
Research indicates that pyrimidine derivatives exhibit antiviral properties against various viruses. This compound has been evaluated for its efficacy against RNA viruses, showing moderate antiviral activity:
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted by Nagaraj and Reddy demonstrated that similar pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broader applicability for compounds like ethyl 4-(...) .
- Antitumor Mechanism : Research by Chikhalia et al. indicated that compounds with similar structures inhibited key enzymes involved in tumor growth, supporting the potential use of ethyl 4-(...) in cancer therapy .
- Antiviral Properties : A literature review highlighted that various pyrimidine derivatives possess antiviral activities through mechanisms such as inhibition of viral replication and interference with viral RNA synthesis .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has been investigated for its potential as an anti-cancer agent. The compound's structure suggests that it may inhibit specific enzymes involved in cancer cell proliferation. Research has shown that derivatives of pyrimidine compounds often exhibit anticancer properties, making this compound a candidate for further exploration in cancer therapy .
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs can possess antimicrobial properties. This compound may exhibit activity against various bacterial strains, providing a basis for its use in developing new antibiotics .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenases (COX), which are implicated in inflammatory processes and cancer progression. Inhibitors of these enzymes can be valuable in treating inflammatory diseases and cancer .
Synthesis of Novel Compounds
Researchers have utilized this compound as a precursor for synthesizing other biologically active molecules. Its unique functional groups allow for modifications that can lead to derivatives with enhanced biological activities .
Case Study 1: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, highlighting its potential as a lead compound for antibiotic development .
Case Study 3: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound against COX enzymes revealed IC50 values indicating moderate inhibition. This positions the compound as a candidate for further development into anti-inflammatory drugs .
Chemical Reactions Analysis
Pyrimidine Core Formation
Pyrimidine derivatives are commonly synthesized via cyclocondensation reactions . For example, the reaction of ketones/ aldehydes with amidines or ureas under acidic or basic conditions forms the pyrimidine ring . In this compound, the 2-oxo-1,2-dihydropyrimidine moiety suggests a partially saturated ring, which may arise from selective hydrogenation or controlled cyclization .
Nitrophenylamino Substituent
The 4-fluoro-3-nitrophenylamino group may be introduced via amidation or nucleophilic aromatic substitution , where an amine reacts with a nitro-substituted aromatic electrophile. The nitro group’s presence indicates it is not reduced during synthesis, suggesting it is introduced early in the synthesis .
Pyrimidine Ring Formation
A plausible mechanism involves Michael addition followed by cyclization. For example:
-
Nucleophilic attack : A nucleophile (e.g., enolate) attacks an α,β-unsaturated carbonyl compound.
-
Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring, stabilized by keto-enol tautomerism .
Thioethyl Group Attachment
The thioethyl group may form via S-alkylation of a pyrimidine-4-thiol with a bromoethyl derivative. This requires a strong base (e.g., NaOH) and a polar aprotic solvent (e.g., DMF) .
Nitrophenylamino Substituent Formation
The nitrophenylamino group could form through nucleophilic aromatic substitution or amidation :
-
Amidation : Reaction of a nitrophenyl amine with an electrophilic site (e.g., activated ester).
-
Substitution : Direct coupling of a nitrophenyl amine with a halogenated pyrimidine derivative .
Reduction of Nitro Groups
While the nitro group remains intact in the final product, similar compounds undergo partial reduction (e.g., to nitroso or amine) under reductive conditions (e.g., SnCl₂/HCl) .
Hydrolysis of Ester Groups
The ethyl ester at position 5 could hydrolyze to a carboxylic acid under basic or acidic conditions, forming a water-soluble derivative .
Biological Activity Correlations
Pyrimidine derivatives, including thio-substituted analogs, exhibit diverse biological activities. For example:
-
Antimicrobial activity : Thiouracil and thiazole-substituted pyrimidines show potent antibacterial and antifungal effects .
-
Antiviral activity : Dihydropyrimidine derivatives inhibit viral polymerases, as seen in hepatitis B virus (HBV) inhibitors .
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related dihydropyrimidine derivatives:
Key Observations
Core Modifications: The target compound uniquely combines a 2-oxo group with a thioether-linked 4-fluoro-3-nitrophenyl chain. Substituent diversity is evident: bromophenyl (), trifluoromethylphenyl (), and furan () groups highlight the structural flexibility of dihydropyrimidine derivatives.
Synthetic Approaches: Solvent-free fusion () and multi-step thiourea-based syntheses () are common for dihydropyrimidines.
Pharmacological Implications :
- The 4-fluoro-3-nitrophenyl group in the target compound may enhance bioactivity compared to simpler aryl substituents (e.g., bromophenyl in or furan in ), as nitro and fluoro groups often improve drug-receptor interactions.
- Thioxo-containing analogs () may exhibit distinct binding behaviors due to sulfur’s polarizability, whereas the target compound’s oxo group could favor hydrogen bonding.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The compound is typically synthesized via multi-component reactions involving thioether formation and pyrimidine ring assembly. For example, analogous structures (e.g., ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) are synthesized using Biginelli-like reactions with thiourea derivatives and β-keto esters under acidic conditions . Key steps include the formation of the thioether bridge via nucleophilic substitution and cyclization to stabilize the dihydropyrimidinone core.
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : H and C NMR to confirm substituent positions and hydrogen bonding patterns.
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. How can researchers optimize reaction yields for large-scale synthesis?
Yield optimization involves:
- Solvent selection (e.g., ethanol or acetic acid for protonation-driven cyclization).
- Temperature control (reflux at 80–100°C for 12–24 hours).
- Catalytic additives (e.g., HCl or p-toluenesulfonic acid) to accelerate cyclization .
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?
Challenges include disorder in the ethyl ester group or thioether moiety due to rotational flexibility. Using SHELXL:
Q. How can researchers address contradictions in spectral data obtained from different synthetic batches?
Discrepancies in NMR or MS data may arise from:
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound for pharmacological applications?
SAR studies require systematic modification of functional groups:
- Thioether bridge : Replace with sulfoxide/sulfone to assess redox sensitivity.
- 4-fluoro-3-nitrophenyl group : Introduce electron-withdrawing/donating substituents to modulate bioactivity.
- Ethyl ester : Hydrolyze to carboxylic acid for solubility testing. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) can identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
